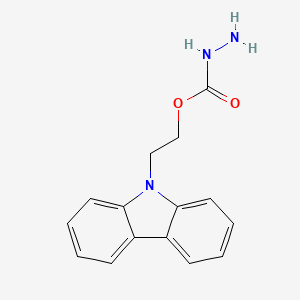
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate is a compound that features a carbazole moiety linked to an ethyl hydrazinecarboxylate group. Carbazole derivatives are known for their applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate typically involves the reaction of 9H-carbazole with ethyl hydrazinecarboxylate under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process would include steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinecarboxylate group.
Substitution: The carbazole moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with different functional groups, while substitution reactions can introduce new substituents to the carbazole ring.
Applications De Recherche Scientifique
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of materials for organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various receptors and enzymes, influencing biological processes. The hydrazinecarboxylate group may also play a role in the compound’s activity by modifying its chemical properties and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: Known for its use in organic electronics and as a conducting polymer.
9H-Carbazole-9-ethanol: Utilized in the synthesis of other carbazole derivatives.
(2-(9H-Carbazol-9-yl)ethyl)phosphonic acid: Used in the fabrication of electronic devices.
Uniqueness
2-(9H-Carbazol-9-yl)ethyl hydrazinecarboxylate is unique due to its combination of the carbazole moiety and the hydrazinecarboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
819053-27-5 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
2-carbazol-9-ylethyl N-aminocarbamate |
InChI |
InChI=1S/C15H15N3O2/c16-17-15(19)20-10-9-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8H,9-10,16H2,(H,17,19) |
Clé InChI |
XRFLKUPCYYMFLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



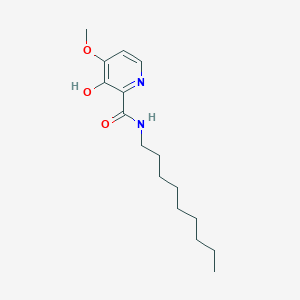
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
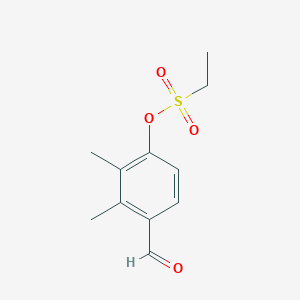

![3,4,6,7,10,12-hexazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaene](/img/structure/B14233879.png)
![Benzo[b]thiophen-6-amine, N-(3,4-dimethoxyphenyl)-2,3,5-trimethyl-](/img/structure/B14233882.png)

![1-Methyl-5-[2-(pyridin-4-yl)ethenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B14233895.png)

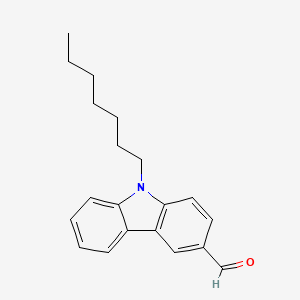
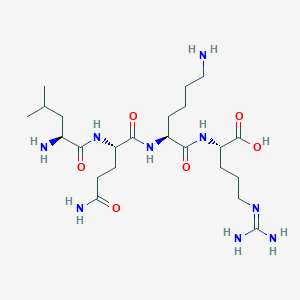
![3-[(R)-(4-Chlorophenyl)(hydroxy)methyl]but-3-en-2-one](/img/structure/B14233922.png)
![2-({2-[(3-Cyanophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14233923.png)
